molecular formula C23H23N5O2S B2645690 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 852144-53-7

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2645690
M. Wt: 433.53
InChI Key: RTTWHWGCYXTLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agents

Derivatives of 1H-indol-3-yl and 1,2,4-triazole have been designed and synthesized based on bioisosteric replacements, targeting Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR). Compounds from this series demonstrated good in vitro activity against the H37Rv strain of M. tuberculosis, with selectivity for Mtb-DHFR over the human variant. Docking studies predicted the binding mode within the active sites of both Mtb-DHFR and human DHFR, making these compounds valuable leads for the development of selective inhibitors of Mtb-DHFR with potential therapeutic application in tuberculosis (Sharma et al., 2019).

Anti-inflammatory Activity

Compounds containing 1,2,4-triazole moiety have shown promising anti-inflammatory activities. New derivatives were synthesized and demonstrated significant inhibition of rat paw edema, indicating their potential as anti-inflammatory agents. These compounds exhibited minimal ulceration compared to standard drugs and displayed moderate to good antimicrobial activities, suggesting a broad therapeutic potential (Labanauskas et al., 2004).

Anticancer Activity

Novel derivatives of 1,2,4-triazole bearing various functional groups have been synthesized and evaluated for their antioxidant and anticancer activities. Compounds with this structure showed greater antioxidant activity than ascorbic acid and demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. The most active compound against the glioblastoma cell line was identified, highlighting the potential of these derivatives as anticancer agents (Tumosienė et al., 2020).

Anticonvulsant Agents

1,2,4-triazine derivatives, another close relative to the queried compound, have been synthesized and explored for their potential as anticonvulsant agents. Specific derivatives showed significant activity in maximal electroshock tests and subcutaneous pentylenetetrazole screens, pointing to their potential use in managing seizures. In vitro assays to understand the mechanisms of action, such as sodium channel binding and γ-amino butyric acid estimation, were also conducted (Ahuja & Siddiqui, 2014).

Safety And Hazards

The safety and hazards of a specific compound depend on its structure and properties. As I couldn’t find specific information on “2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone”, I recommend referring to the material safety data sheet (MSDS) provided by the manufacturer or supplier for safety and hazard information.


properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-30-13-12-28-22(18-14-24-19-8-4-3-7-17(18)19)25-26-23(28)31-15-21(29)27-11-10-16-6-2-5-9-20(16)27/h2-9,14,24H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWHWGCYXTLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.